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Compound of Interest

Compound Name: 6-Chloro-2-ethoxy-3-nitropyridine

CAS No.: 1094323-19-9

Cat. No.: B3081000 Get Quote

Executive Summary
6-Chloro-2-ethoxy-3-nitropyridine (CAS: 1094323-19-9) is a high-value heterocyclic building

block characterized by its dense functionalization pattern. It serves as a "linchpin" scaffold in

medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., TrkA, GSK3) and

bicyclic systems like imidazo[4,5-b]pyridines. Its utility stems from the orthogonal reactivity of its

three substituents: the electrophilic C6-chlorine, the reducible C3-nitro group, and the C2-

ethoxy moiety which functions as both a solubilizing group and a masked pyridone.

This guide provides a technical roadmap for leveraging this molecule in drug discovery,

focusing on chemoselective transformations and validated experimental protocols.

Part 1: Chemical Profile & Properties
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Property Data

CAS Number 1094323-19-9

Molecular Formula C₇H₇ClN₂O₃

Molecular Weight 202.59 g/mol

Appearance Pale yellow to off-white solid

Solubility
Soluble in DMSO, DMF, DCM; limited solubility

in water

Key Pharmacophore
2-Ethoxy group (Lipophilic contact/Solubility); 3-

Amino (H-bond donor after reduction)

Structural Logic
The molecule is a trisubstituted pyridine. The nitro group at C3 exerts a strong electron-

withdrawing effect (inductive and mesomeric), significantly activating the chlorine at C6 towards

nucleophilic aromatic substitution (SNAr) and oxidative addition (Pd-catalysis). The ethoxy

group at C2 is relatively stable but can be hydrolyzed under strong acidic conditions to yield the

corresponding 2-pyridone, offering a pathway to different tautomeric scaffolds.

Part 2: Reactivity Landscape & Pathway Map
The synthetic utility of 6-chloro-2-ethoxy-3-nitropyridine lies in its ability to undergo divergent

synthesis. The following diagram illustrates the primary reaction pathways available to

medicinal chemists.
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Caption: Divergent synthetic pathways from the core scaffold. Colors indicate reaction types:

Red (C-C coupling), Green (Reduction), Yellow (S_NAr).

Part 3: Critical Experimental Protocols
Chemoselective Suzuki-Miyaura Coupling (C6-Arylation)
Objective: Functionalize the C6 position while retaining the nitro group for later manipulation.

This is the primary route for synthesizing kinase inhibitor backbones (e.g., TrkA inhibitors).

Rationale: The C6-Cl bond is activated by the para-nitro group. Palladium catalysis is

preferred over SNAr for carbon nucleophiles to avoid harsh basic conditions that might affect

the ethoxy group.

Mechanism: Oxidative addition of Pd(0) into the C6-Cl bond, followed by transmetallation

and reductive elimination.

Protocol:

Reagents:

6-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv)

Aryl boronic acid/ester (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

Solvent: 1,4-Dioxane (degassed).

Procedure:

Charge a reaction vial with the pyridine core, boronic ester, and Pd catalyst.

Evacuate and backfill with nitrogen (3 cycles).

Add dioxane and aqueous Na₂CO₃.

Heat to 90°C for 4–16 hours. Monitor by LCMS.[1]

Checkpoint: The product should show the retention of the nitro group (M+H signal

consistent with NO₂).

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3] Purify via

silica flash chromatography (Hexane/EtOAc gradient).

Nitro Group Reduction (Halogen-Tolerant)
Objective: Reduce the C3-nitro group to an amine without dehalogenating the C6-chlorine (if

the chlorine was retained in step 1).

Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Cl).

Solution: Use Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction methods, which are highly

chemoselective for nitro groups in the presence of aryl halides.

Protocol (Fe/NH₄Cl Method):

Reagents:

3-Nitro-pyridine derivative (1.0 equiv).[4]

Iron powder (5.0 equiv, fine mesh).
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Ammonium Chloride (NH₄Cl) (5.0 equiv).

Solvent: Ethanol/Water (4:1 ratio).

Procedure:

Dissolve the substrate in EtOH/Water.

Add NH₄Cl and Iron powder.[1]

Heat to 70–80°C with vigorous stirring for 2–4 hours.

Observation: The reaction mixture will turn a rusty brown/orange color.

Workup:

Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

Concentrate the filtrate.[1] Partition between EtOAc and saturated NaHCO₃.

Isolate the organic layer, dry, and concentrate.[3] The resulting aniline is often pure

enough for the next step.

SNAr Displacement (C6-Amination)
Objective: Introduce an amine at C6. This is common when the target molecule requires a

nitrogen linker at the 6-position.

Rationale: The C6 position is highly electrophilic.[5] Nucleophilic attack occurs readily with

primary or secondary amines.

Note: Steric hindrance from the C5 position (if substituted) or the nucleophile itself can

require elevated temperatures.

Protocol:

Reagents:

6-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv).
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Amine nucleophile (1.2–1.5 equiv).

Base: DIPEA (Diisopropylethylamine) (2.0 equiv).

Solvent: DMF or NMP (anhydrous).

Procedure:

Dissolve the core in DMF.

Add DIPEA and the amine.

Stir at RT to 60°C. (Start at RT; the nitro group makes the Cl very labile).

Monitor by TLC/LCMS.[1]

Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with

EtOAc/LiCl (aq) to remove DMF.

Part 4: Case Study in Drug Design
Synthesis of a TrkA Kinase Inhibitor Intermediate
Reference Context: WO2015112754A1

In the development of TrkA inhibitors for pain management, the 2-ethoxy-3-nitropyridine

scaffold acts as a "hinge binder" mimic.

Step 1: The 6-chloro-2-ethoxy-3-nitropyridine is coupled with a tert-butyl 4-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate using the Suzuki

Protocol described above.

Result: A 6-substituted dihydropyridine intermediate.[4]

Step 2: The nitro group is reduced (using Fe/NH₄Cl) to the amine.

Step 3: The resulting amine is acylated or coupled with a functionalized carboxylic acid to

complete the inhibitor pharmacophore.
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Why this scaffold? The 2-ethoxy group sits in a hydrophobic pocket of the kinase ATP-binding

site, providing selectivity over other kinases that cannot accommodate the ethyl bulk. The 3-

amino group (derived from the nitro) forms a critical hydrogen bond with the kinase hinge

region.

Part 5: Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Stability: The ethoxy group is stable to basic conditions (Suzuki coupling, SNAr) but liable to

hydrolyze to the 2-pyridone in boiling concentrated acid (e.g., 48% HBr or conc. HCl).

Safety: As a nitroaromatic, potential for energetic decomposition exists upon heating dry

residues. Do not distill distillation residues to dryness. The compound may be a skin

sensitizer; use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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